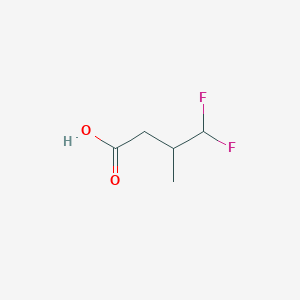

4,4-Difluoro-3-methylbutanoic acid

Description

BenchChem offers high-quality 4,4-Difluoro-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Difluoro-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c1-3(5(6)7)2-4(8)9/h3,5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSZEQDQZWBCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785096-82-3 | |

| Record name | 4,4-difluoro-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4,4-Difluoro-3-methylbutanoic Acid

The following technical guide details the properties, synthesis, and applications of 4,4-Difluoro-3-methylbutanoic acid , a specialized fluorinated building block used in advanced drug discovery.

Core Identity & Physicochemical Profile[1][2]

4,4-Difluoro-3-methylbutanoic acid is a chiral, fluorinated aliphatic carboxylic acid.[1] It serves as a critical bioisostere in medicinal chemistry, often used to replace leucine or isovaleric acid residues to enhance metabolic stability and lipophilicity without significantly altering steric bulk.

| Property | Data / Descriptor |

| CAS Number | 1785096-82-3 (Racemic) / Specific stereoisomers vary |

| IUPAC Name | 4,4-Difluoro-3-methylbutanoic acid |

| Molecular Formula | C₅H₈F₂O₂ |

| Molecular Weight | 138.11 g/mol |

| Physical State | Colorless to pale yellow oil (at RT) or low-melting solid |

| Boiling Point (Pred.) | 185–190 °C (at 760 mmHg) |

| pKa (Calc.) | 4.6 ± 0.2 (Carboxylic acid) |

| LogP (Calc.) | 1.25 (Enhanced lipophilicity vs. non-fluorinated analog) |

| Solubility | Soluble in DCM, MeOH, EtOAc; sparingly soluble in water |

| Key Functional Groups | Terminal difluoromethyl ( |

Part 1: Synthesis & Manufacturing Methodologies

The synthesis of 4,4-difluoro-3-methylbutanoic acid presents a regiochemical challenge: introducing the methyl group at the

Primary Route: The "Oxo-Ester" Modification Strategy

This protocol utilizes the commercially available Ethyl 4,4-difluoroacetoacetate as a starting material.[1] It is a self-validating workflow because each intermediate has distinct spectroscopic signatures (

Step-by-Step Protocol:

-

Nucleophilic Addition (Grignard):

-

Reagents: Ethyl 4,4-difluoroacetoacetate, Methylmagnesium bromide (MeMgBr, 3.0 equiv), THF, -78°C.

-

Mechanism: The Grignard reagent attacks the ketone carbonyl (C3).[2] The difluoromethyl group activates the carbonyl, making it highly electrophilic.

-

Critical Control: Temperature must remain below -60°C to prevent attack on the ester functionality.

-

Checkpoint:

NMR shift changes from

-

-

Dehydration:

-

Catalytic Hydrogenation:

-

Saponification:

-

Reagents: LiOH (2.0 equiv), THF/Water (3:1), 0°C to RT.

-

Workup: Acidification with 1M HCl to pH 2, extraction with EtOAc.

-

Purification: Distillation or crystallization (if solid).[2]

-

Visualization of Synthetic Logic

Caption: Step-wise synthesis from difluoroacetoacetate via Grignard addition and hydrogenation.

Part 2: Applications in Drug Discovery

4,4-Difluoro-3-methylbutanoic acid is primarily utilized as a Bioisostere and a Peptide Modifier .[1] Its structure mimics natural aliphatic amino acid side chains (like Valine or Leucine) but introduces specific electronic and steric advantages.[2]

1. Metabolic Stability Enhancement

The

-

Mechanism: The C-F bond strength (approx. 116 kcal/mol) resists abstraction of the remaining hydrogen atom.[2]

-

Result: Increased half-life (

) of the drug candidate.[2]

2. Peptidomimetic Incorporation (Zilucoplan Case Study)

This moiety is a key component in the macrocyclic peptide Zilucoplan (and related C5 complement inhibitors).[2]

-

Role: It serves as a non-natural amino acid residue (often coupled as the amino-acid analog or used to cap a side chain).[2]

-

Effect: It improves the binding affinity to the C5 protein by optimizing hydrophobic interactions while protecting the peptide from proteolytic degradation.

3. pKa Modulation

The electron-withdrawing nature of the fluorine atoms lowers the pKa of the carboxylic acid compared to 3-methylbutanoic acid (approx.[1] 4.8 vs. 4.6).[2] This subtle shift can influence:

-

Bioavailability: Altering the ionization state at physiological pH (7.4).[2]

-

Binding: Strengthening hydrogen bond interactions with receptor active sites.[1]

Part 3: Handling & Safety Protocols

As a fluorinated organic acid, strict safety protocols must be observed.

| Hazard Class | Description | Mitigation |

| Skin Corrosion/Irritation | Category 1B/2.[1][2] Causes severe burns or irritation.[1] | Wear nitrile gloves (min 0.11mm).[2] Immediate wash with polyethyleneglycol 400 or water.[1] |

| Eye Damage | Category 1.[1] Risk of serious damage.[1] | Use chemical safety goggles and face shield.[1] |

| Reactivity | Stable, but reacts vigorously with strong bases and oxidizing agents.[1] | Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. |

Self-Validating Purity Check:

Before use in synthesis, verify purity using

-

Standard: Run a proton-decoupled fluorine scan.[1]

-

Acceptance Criteria: A clean doublet (approx. -115 to -130 ppm depending on solvent) with

.[1][2] Impurities (monofluoro or trifluoro species) will appear as distinct multiplets at significantly different shifts.[2]

References

-

Sigma-Aldrich. 4,4-Difluoro-3-methylbutanoic acid Product Entry (CAS 1785096-82-3).[1][2] Available at: [1][2]

-

PubChem. 4,4-Difluoro-3-methylbutanoic acid Compound Summary. National Library of Medicine.[1] Available at: [1][2]

-

Vertex Pharmaceuticals / UCB. Patent WO2020219822: Sustained release formulations of Zilucoplan.[1] (Describes the use of 4,4-difluoro-3-methylbutanoic acid residues in peptide synthesis). Available at: [2]

-

Syngenta Participations AG. Process for the preparation of 4,4-difluoro-3-oxobutanoic acid esters.[1] (foundational chemistry for the precursor).[2] Available at: [2]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3] Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] (Mechanistic grounding for metabolic stability).

Sources

Strategic Research Areas for 4,4-Difluoro-3-methylbutanoic Acid

Executive Summary: The Fluorine Advantage

4,4-Difluoro-3-methylbutanoic acid (CAS 1785096-82-3) represents a critical "fluorinated synthon" in modern medicinal chemistry.[1] Structurally, it is a bioisostere of isovaleric acid where the terminal methyl hydrogens are replaced by fluorine atoms. This modification introduces profound changes in lipophilicity , metabolic stability , and pKa , making it a high-value scaffold for peptide therapeutics and small-molecule drug design.

Its primary utility lies in its role as a precursor to 2-amino-4,4-difluoro-3-methylbutanoic acid , a non-natural amino acid utilized in next-generation complement inhibitors (e.g., Zilucoplan) and oncology peptides (DLL3-targeting constructs).[1] By resisting proteolytic cleavage and altering the conformational landscape of peptide backbones, this scaffold enables the transition from labile peptides to robust clinical candidates.

Molecular Architecture & Physiochemical Properties[1][2][3]

The "Fluorine Effect" on Pharmacokinetics

Replacing hydrogen with fluorine in the terminal position of an isopropyl-like group (as found in Valine or Leucine side chains) drastically alters the electronic environment without significantly changing steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

| Property | Isovaleric Acid (Parent) | 4,4-Difluoro-3-methylbutanoic Acid | Impact on Drug Design |

| C-X Bond Energy | ~98 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Blocks metabolic oxidation (CYP450) at the terminal position.[1] |

| Lipophilicity (LogP) | 1.25 | ~1.6 - 1.8 (Est.)[1] | Increases membrane permeability; fluorine acts as a "lipophilic H-bond acceptor." |

| Acidity (pKa) | ~4.8 | ~4.2 | The electron-withdrawing effect of the |

| Conformation | Flexible | Gauche-biased | The gauche effect aligns C-F bonds anti-periplanar to adjacent heteroatoms, locking bioactive conformations. |

Structural Homology

-

Leucine Surrogate: When converted to the

-amino acid, it mimics Leucine but prevents oxidation at the -

GABA Analog: It serves as a fluorinated scaffold for 3-substituted GABA analogs (similar to Pregabalin), potentially targeting

subunits of voltage-gated calcium channels with altered binding kinetics.[1]

Therapeutic Frontiers

Peptide Therapeutics: The Zilucoplan Paradigm

The most validated application of this scaffold is in the synthesis of macrocyclic peptide inhibitors . Zilucoplan (a C5 complement inhibitor) incorporates the amino-acid derivative (2-amino-4,4-difluoro-3-methylbutanoic acid) to enhance stability.[1]

Mechanism of Action:

-

Proteolytic Shielding: Natural amino acids (Val/Leu) are prone to cleavage by aminopeptidases.[1] The electron-withdrawing fluorine atoms destabilize the transition state for enzymatic hydrolysis.

-

Hydrophobic Collapse: The difluoromethyl group enhances the hydrophobic collapse of the macrocycle, stabilizing the bioactive conformation required to bind the C5 protein.

[1]

Neurological Agents (GABA-ergic Systems)

Research indicates that 3-substituted GABA analogs (Pregabalin, Gabapentin) are blockbuster drugs for neuropathic pain.[1] 4,4-Difluoro-3-methylbutanoic acid is the direct precursor to 4,4-difluoro-pregabalin analogs.

-

Hypothesis: The difluoro group will lower the pKa of the carboxylic acid, potentially increasing the zwitterionic character at physiological pH and improving transport across the Blood-Brain Barrier (BBB) via the LAT1 transporter.

Synthetic Methodology

Synthesis of the Scaffold (4,4-Difluoro-3-methylbutanoic acid)

While commercial supplies exist, in-house synthesis is often required for isotopic labeling or derivative creation. The most robust route involves Deoxofluorination .

Protocol Strategy:

-

Starting Material: Methyl 3-methyl-4-oxobutanoate (Aldehyde ester).[1]

-

Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1]

-

Hydrolysis: Saponification of the ester to the free acid.

Synthesis of the Amino Acid (The Drug Building Block)

To convert the acid scaffold into the bioactive 2-amino-4,4-difluoro-3-methylbutanoic acid , a Hell-Volhard-Zelinsky (HVZ) bromination followed by amination is standard, but a Stereoselective Strecker Synthesis is preferred for pharmaceutical purity.

Detailed Protocol: Enantioselective Strecker Route

-

Precursor Preparation:

-

Start with 3-methyl-4,4-difluorobutanal (derived from reduction of the acid or DAST fluorination of 3-methyl-4-oxobutanal).[1]

-

-

Chiral Induction:

-

Reagents: Ellman’s Sulfinamide ((R)-tert-butanesulfinamide), Ti(OEt)4.[1]

-

Conditions: DCM, RT, 12 h.

-

Mechanism: Formation of the chiral N-sulfinyl imine.

-

-

Cyanation:

-

Reagents: TMSCN, CsF (catalytic).[1]

-

Outcome: Diastereoselective addition of cyanide to form the

-aminonitrile.

-

-

Hydrolysis:

-

Reagents: 6N HCl, Reflux.

-

Result: Hydrolysis of the nitrile to the acid and cleavage of the sulfinyl group to yield (2S)-2-amino-4,4-difluoro-3-methylbutanoic acid.

-

Experimental Validation & Quality Control

For researchers incorporating this molecule, the following QC parameters are mandatory to ensure experimental integrity.

| Test | Method | Acceptance Criteria | Rationale |

| Identity | 19F-NMR | Doublet of doublets (~ -120 to -130 ppm) | Confirms the CHF2 motif and coupling to H3/H4.[1] |

| Purity | qNMR (Internal Std) | >98% | Fluorinated impurities can be toxic or act as metabolic inhibitors.[1] |

| Chirality | Chiral HPLC | >99% ee | Biological activity (Zilucoplan) is strictly stereodependent ((S)-isomer).[1] |

| Water Content | Karl Fischer | <0.5% | Fluorinated acids are hygroscopic; water affects coupling efficiency in SPPS. |

References

- Title: Neurological disease treatment with zilucoplan.

- Title: DLL3 targeting peptides and constructs thereof.

-

Fluorine in Drug Design

-

Synthesis of Fluorinated Amino Acids

Sources

Biological Significance of Fluorinated Butanoic Acids: A Technical Guide to Metabolic Probes and Therapeutic Candidates

Topic: Biological Significance of Fluorinated Butanoic Acids Content Type: Technical Whitepaper / Research Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

Butanoic acid (butyrate) is a foundational short-chain fatty acid (SCFA) with pleiotropic effects on histone deacetylases (HDACs), G-protein coupled receptors (GPCRs), and mitochondrial metabolism. The introduction of fluorine atoms onto the butanoic acid scaffold creates distinct biological entities. Depending on the position of fluorination (

This guide analyzes the structure-activity relationships (SAR) of fluorinated butanoic acids, distinguishing between their utility as PET imaging agents and mechanistic probes , while strictly delineating the toxicological risks associated with specific substitution patterns.

Chemical Rationale: The Fluorine Effect

The strategic replacement of hydrogen with fluorine alters the physicochemical profile of butanoic acid without significantly changing its steric footprint (Van der Waals radius: H = 1.20 Å, F = 1.47 Å). However, the electronic consequences are profound.

Acidity and Transport (pKa Shift)

The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid via the inductive effect (

| Compound | Substitution | Approx.[1][2][3][4][5][6][7] pKa | Transport Implication |

| Butanoic Acid | Native | 4.82 | Mixed passive/MCT1 transport |

| 2-Fluorobutanoic Acid | ~2.60 | Highly ionized at pH 7.4; relies heavily on MCT1/SMCT1 | |

| 3-Fluorobutanoic Acid | ~4.00 | Moderate acidity increase | |

| 4-Fluorobutanoic Acid | ~4.50 | Minimal effect on carboxylate acidity | |

| Perfluorobutanoic Acid | Perfluoro | 0.50 | Fully ionized; distinct toxicokinetic profile |

Metabolic Blocking

- -Fluorination (C2): Hinders dehydrogenation steps but significantly increases acidity.

-

-Fluorination (C3): Blocks

- -Fluorination (C4): Does not block initial uptake but leads to "Lethal Synthesis" (see Section 2).

The "Lethal Synthesis": 4-Fluorobutanoic Acid

A critical distinction must be made regarding 4-fluorobutanoic acid (4-FBA) . While useful as a radiotracer at picomolar concentrations, it poses a severe toxicological risk at pharmacological doses due to its metabolic fate.

Mechanism of Toxicity

4-FBA mimics a fatty acid and enters the mitochondrial

-

Activation: 4-FBA

4-FBA-CoA. -

-Oxidation: 4-FBA-CoA

-

Lethal Synthesis: Fluoroacetyl-CoA condenses with oxaloacetate (via Citrate Synthase) to form (-)-erythro-2-fluorocitrate .

-

Target Engagement: Fluorocitrate binds irreversibly to Aconitase , halting the Krebs cycle and causing citrate accumulation and energy collapse.[2]

Figure 1: The metabolic pathway of 4-fluorobutanoic acid leading to aconitase inhibition. This "Lethal Synthesis" mechanism dictates that 4-FBA can only be used safely as a microdose tracer.

Therapeutic & Diagnostic Applications[8][9][10][11][12]

4-[18F]Fluorobutanoic Acid (PET Imaging)

Despite the toxicity of the bulk compound, the 18F-labeled isotopologue is a valuable PET tracer for imaging fatty acid metabolism in oncology and cardiology.

-

Principle: Cancer cells (e.g., prostate, glioma) and cardiomyocytes exhibit upregulated fatty acid uptake.

-

Safety: The mass dose in PET is sub-pharmacological (< 10 µg), generating negligible amounts of fluorocitrate, well below the toxic threshold.

-

Utility: Unlike 18F-FDG (glucose), 18F-FBA probes

-oxidation capacity. It is particularly useful in tumors that switch to fatty acid oxidation (FAO) for survival.

2-Fluorobutanoic Acid (Chiral Probe)

-fluorination creates a chiral center at C2.-

(S)-2-Fluorobutanoic acid: Often used to probe the stereoselectivity of monocarboxylate transporters (MCTs).

-

HDAC Inhibition: The electron-withdrawing fluorine reduces the zinc-binding affinity of the carboxylate group compared to native butyrate. However, it serves as a metabolically resistant isostere in mechanistic studies to distinguish between receptor signaling (GPR43) and HDAC inhibition effects.

3-Fluorobutanoic Acid (Metabolic Blocker)

3-FBA acts as a "metabolic dead-end" for

-

Mechanism: The

-oxidation cycle requires the formation of a keto group at C3 (via 3-hydroxyacyl-CoA dehydrogenase). The C-F bond at C3 is resistant to this oxidation. -

Application: Used in metabolic flux analysis to halt fatty acid breakdown at a specific step without inhibiting the initial uptake or activation enzymes.

Experimental Protocols

Protocol A: Synthesis of 4-[18F]Fluorobutanoic Acid (Simplified)

For research use only. Requires cyclotron and hot cell.

-

Precursor Preparation: Use a protected precursor, such as benzyl 4-bromobutanoate or a sulfonate ester analog.

-

Radiofluorination:

-

Reagent: [18F]KF / Kryptofix 2.2.2 complex in acetonitrile.

-

Condition: 100°C for 10 minutes.

-

Reaction: Nucleophilic substitution (

) of the leaving group by

-

-

Hydrolysis:

-

Add NaOH (1M) to hydrolyze the ester protecting group.

-

Heat at 90°C for 5 minutes.

-

-

Purification:

-

Neutralize with HCl.

-

Pass through a C18 Sep-Pak cartridge to remove unreacted fluoride and impurities.

-

Elute product with ethanol/saline.

-

-

QC: Verify radiochemical purity (>95%) via radio-HPLC.

Protocol B: HDAC Inhibition Assay (Butyrate vs. 2-Fluoro Analog)

Validates the loss/retention of potency due to fluorination.

-

Cell Line: HT-29 (Colon cancer) or HeLa nuclear extracts.

-

Treatment:

-

Vehicle (PBS).

-

Sodium Butyrate (Positive Control, 0.5 - 5 mM).

-

2-Fluorobutanoic Acid (0.5 - 5 mM).

-

-

Incubation: 18-24 hours.

-

Readout:

-

Western Blot: Probe for Acetyl-Histone H3 (Lys9/Lys14).

-

Colorimetric Assay: Use a commercial HDAC activity kit (e.g., Boc-Lys(Ac)-pNA substrate).

-

-

Expected Result: Native butyrate typically shows higher potency (lower IC50) than 2-fluorobutanoic acid due to superior zinc chelation kinetics, unless the 2-fluoro analog's metabolic stability allows for higher intracellular accumulation over time.

Toxicology vs. Therapeutics: The PFBA Distinction

It is vital to distinguish mono-fluorinated analogs from Perfluorobutanoic acid (PFBA) .

| Feature | Mono-fluorinated (2-, 3-, 4-FBA) | Perfluorinated (PFBA) |

| Metabolism | Metabolizable (often to toxic intermediates like fluoroacetate) | Non-metabolizable (Persistent) |

| Half-life | Hours (Rapid clearance or metabolism) | Days (Shorter than PFOA, but bioaccumulative) |

| Toxicity Mode | Acute mitochondrial toxicity (if | Chronic PPAR |

| Regulatory | Investigational / Tracer | Environmental Pollutant (PFAS class) |

References

-

Metabolism of Fluoroacetate: Proudfoot, A. T., et al. "Sodium fluoroacetate poisoning." Toxicological Reviews 25.4 (2006): 213-219. Link

-

PET Imaging Mechanism: Ponde, D. E., et al. "18F-fluoroacetate: a usable tracer for the synthesis of 2-[18F]fluoro-citrate and imaging of the citric acid cycle." Nuclear Medicine and Biology 34.6 (2007). Link

-

HDAC Inhibition by SCFAs: Davie, J. R. "Inhibition of histone deacetylase activity by butyrate." Journal of Nutrition 133.7 (2003): 2485S-2493S. Link

-

Fluorine Effect on Acidity: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews 37.2 (2008): 308-319. Link

-

PFBA Toxicity: Das, K. P., et al. "Perfluorobutanoic acid (PFBA) pharmacokinetics and toxicity." Reproductive Toxicology (2008). Link

Sources

- 1. (2S)-2-fluorobutanoic acid | C4H7FO2 | CID 38988211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. WO2024153946A1 - Inhibitors of mptp - Google Patents [patents.google.com]

- 4. Perfluorobutanoic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. EP3768674B1 - Aminopyrimidine derivatives as ctps1 inhibitors - Google Patents [patents.google.com]

- 7. HUE026652T2 - Indole derivatives - Google Patents [patents.google.com]

Toxicological Profile & Technical Assessment: 4,4-Difluoro-3-methylbutanoic Acid

[1]

Executive Technical Summary

4,4-Difluoro-3-methylbutanoic acid (CAS: 1256633-34-7) is a specialized fluorinated intermediate often utilized in the synthesis of GABAergic pharmacophores and pyrazole-based agrochemicals.[1] Structurally, it represents a bioisostere of leucine or isovaleric acid derivatives, where the terminal difluoromethyl (-CHF₂) group serves to modulate lipophilicity and block metabolic oxidation.

From a toxicological perspective, this compound presents a dual-hazard profile :

-

Physicochemical Hazard: As a short-chain fluorinated acid, it exhibits significant acidity and corrosivity to mucosal membranes.[1][2]

-

Pharmacological Hazard: Due to its structural homology with γ-aminobutyric acid (GABA) precursors (e.g., Pregabalin/Gabapentin series), it possesses potential CNS activity, necessitating specific safety protocols for neurological assessment.[1][2]

Unlike its non-fluorinated analogs, the presence of the gamma-difluoro motif significantly alters its metabolic fate, likely mitigating mitochondrial

Physicochemical Identity & Bio-Properties[1][3][4][5][6][7][8][9][10]

| Property | Value / Description | Technical Insight |

| Molecular Formula | C₅H₈F₂O₂ | |

| Molecular Weight | 138.11 g/mol | Low MW facilitates BBB penetration.[1] |

| pKa (Predicted) | 4.2 – 4.4 | Slightly more acidic than 3-methylbutanoic acid (pKa ~4.[1][2]77) due to the electron-withdrawing -CHF₂ group.[1] |

| LogP (Predicted) | 1.4 – 1.6 | The -CHF₂ group increases lipophilicity compared to -CH₃, enhancing membrane permeability.[1] |

| H-Bonding | Donor: 1 (COOH)Acceptor: 2 (F), 2 (O) | The -CHF₂ proton is a weak H-bond donor, a unique feature distinguishing it from -CF₃ or -CH₃.[1] |

| Physical State | Low-melting solid or liquid | High vapor pressure; inhalation hazard.[1][2] |

Toxicological Mechanisms & Metabolic Fate[1]

The "Fluorine Effect" on Metabolic Stability

A critical toxicological advantage of 4,4-difluoro-3-methylbutanoic acid over its hydrogenated counterparts is the resistance of the C-F bond to cytochrome P450-mediated hydroxylation.[1]

-

Metabolic Soft Spot Blockade: In non-fluorinated branched acids, the terminal methyl groups are rapid targets for

-oxidation.[1] The -CHF₂ group blocks this pathway.[1][2] -

Mitigation of Hepatotoxicity: Branched carboxylic acids (like Valproic Acid) often undergo mitochondrial

-oxidation to form reactive acyl-CoA intermediates (e.g., 4-ene-VPA) that deplete glutathione and cause steatosis.[1][3] The strategic placement of fluorine atoms interferes with the dehydrogenation steps required for

Pathway Visualization: Beta-Oxidation Blockade

The following diagram illustrates how the difluoro-substitution prevents the formation of toxic enoyl-CoA intermediates common in branched-chain acid metabolism.

Figure 1: Comparative metabolic fate illustrating the protective mechanism of fluorination against mitochondrial toxicity.[1]

Hazard Assessment

Acute Toxicity Classifications (GHS)

Based on read-across data from 4,4,4-trifluoro-3-methylbutanoic acid and difluoroacetic acid:

-

Oral Toxicity: Category 3 (Toxic if swallowed). Estimated LD50 (Rat) ~100–300 mg/kg.[1][2]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns). The pKa (~4.[1][2]2) combined with lipophilicity allows rapid dermal penetration and acidification of sub-dermal tissues.[1][2]

-

Eye Damage: Category 1 (Causes serious eye damage). Irreversible corneal opacity is a high risk.[1][2]

Target Organ Toxicity (CNS)

Due to the 3-methylbutanoic acid backbone (isovaleric structure), this compound is a structural isomer of GABAergic ligands.[1][2]

Self-Validating Experimental Protocols

To confirm the toxicological profile in a specific drug discovery context, the following protocols should be employed. These are designed to be self-validating —meaning the inclusion of positive/negative controls ensures the assay's integrity.

Protocol A: In Vitro Metabolic Stability (Microsomal Stability)

Purpose: To verify the resistance of the -CHF₂ group to oxidative defluorination.

-

System: Pooled Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

-

Test Compound: 4,4-Difluoro-3-methylbutanoic acid (1 µM final conc).

-

Controls (Validation Step):

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]

-

Procedure:

-

Acceptance Criteria: The -CHF₂ compound should show >80% remaining at 60 min, whereas the non-fluorinated analog (if tested) would show <50%.[1][2]

Protocol B: GABA Receptor Binding Affinity (Radioligand Displacement)

Purpose: To assess off-target CNS liability.[1]

-

Membrane Prep: Rat brain synaptic membranes (washed to remove endogenous GABA).[1][2]

-

Radioligand: [³H]-Muscimol (for GABA-A) or [³H]-Gabapentin (for

subunit).[1][2] -

Validation Controls:

-

Workflow:

-

Data Analysis: Plot % displacement vs. Log[Concentration]. A "flat" line indicates no interaction (safe), while a sigmoidal curve indicates binding (potential CNS toxicity).[1][2]

Safety & Handling Guidelines

Engineering Controls:

-

Fume Hood: Mandatory.[1][2] The compound is volatile and corrosive.[2]

-

Glove Selection: Fluoroelastomer (Viton) or thick Nitrile (0.11 mm minimum, double-gloved).[1][2] Latex is insufficient for fluorinated acids.[1][2]

Emergency Response:

-

Skin Contact: Immediate flush with water for 15 minutes.[1][2] Treat as a hydrofluoric acid-like burn if the difluoro group is labile (unlikely, but conservative safety is best)—apply Calcium Gluconate gel if pain persists.[1]

-

Spill: Neutralize with Sodium Bicarbonate (

) or Calcium Carbonate (

References

-

Haufe, G. (2008).[1][2] Bioisosteric potential of the difluoromethyl group in medicinal chemistry.[2][5][6][7][8] Journal of Fluorine Chemistry.[1][2][9] [2]

-

Chang, T. K., et al. (2010).[1][2][10] Role of Oxidative Metabolism in the Effect of Valproic Acid on Markers of Cell Viability.[10] Toxicological Sciences.[1][2][10]

-

ECHA. (2025). Registration Dossier: Trifluoroacetic acid (Read-across analog).[1][2] European Chemicals Agency.[1][2] [2]

-

PubChem. (2025).[1][2] Compound Summary: 4,4-Difluoro-3-methylbutanoic acid.[1] National Library of Medicine.[1][2] [2]

-

Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[5] Journal of Medicinal Chemistry.[1][2] [2]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 3. Fluorinated analogues as mechanistic probes in valproic acid hepatotoxicity: hepatic microvesicular steatosis and glutathione status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Predicted physicochemical properties of 4,4-Difluoro-3-methylbutanoic acid

Topic: Predicted Physicochemical Properties of 4,4-Difluoro-3-methylbutanoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Fluorine Effect in Aliphatic Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tool for modulating the physicochemical and pharmacokinetic profiles of lead compounds.[1] 4,4-Difluoro-3-methylbutanoic acid (CAS: 1314903-64-4) represents a specialized fluorinated building block that offers a unique balance of lipophilicity, metabolic stability, and hydrogen-bond donating capability.

Unlike the omnipresent trifluoromethyl (

Molecular Architecture & Electronic Profile

The structure of 4,4-difluoro-3-methylbutanoic acid (

Structural Identifiers

| Parameter | Detail |

| IUPAC Name | 4,4-Difluoro-3-methylbutanoic acid |

| CAS Number | 1314903-64-4 |

| SMILES | CC(CC(=O)O)C(F)F |

| InChIKey | SMSZEQDQZWBCGO-UHFFFAOYSA-N |

| Molecular Weight | 138.11 g/mol |

| Stereochemistry | The C3 carbon is chiral. The compound exists as (R)- and (S)- enantiomers. |

Electronic Inductive Effects

The gem-difluoro group exerts a strong electron-withdrawing inductive effect (-I). However, its placement at the

-

Dipole Moment: The

group introduces a significant local dipole, which can influence binding pocket orientation. -

H-Bonding: The terminal proton on the

group is sufficiently acidic (due to the two geminal fluorines) to act as a weak hydrogen bond donor, a property not found in

Predicted Physicochemical Property Landscape

The following data is synthesized from QSAR (Quantitative Structure-Activity Relationship) models, fragment-based prediction algorithms (e.g., XLogP3), and comparative analysis of structural analogs (e.g., isovaleric acid).

Table 1: Physicochemical Profiling

| Property | Predicted Value | Reference / Rationale |

| Lipophilicity (LogP) | 1.40 ± 0.2 | PubChem XLogP3 [1]; Comparison to Isovaleric acid (1.16). |

| Distribution Coeff. (LogD 7.4) | -2.1 to -1.8 | Ionized at physiological pH; highly soluble in aqueous phase. |

| Acidity (pKa) | 4.45 ± 0.15 | Inductive effect of |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Carboxyl group contribution; F atoms typically add 0 Ų in standard TPSA but affect polarity. |

| Boiling Point | 185°C - 195°C | Estimated. Higher than isovaleric acid (176°C) due to increased molecular weight and dipole. |

| Water Solubility | High | Free acid is moderately soluble; salt forms are highly soluble. |

| H-Bond Donors / Acceptors | 1 (COOH) + 1 (Weak CF2H) / 4 | The |

Mechanistic Insight: The Acidity Shift

The pKa modulation is critical for formulation. In non-fluorinated isovaleric acid, the pKa is ~4.77.

- -Fluorination: Drastic drop (pKa ~ 2.6).

- -Fluorination: Significant drop (pKa ~ 3.5 - 3.8).

- -Fluorination (Current Compound): Moderate drop. The inductive effect decays through the carbon chain. We predict a pKa of approximately 4.45. This ensures the molecule remains predominantly anionic at physiological pH (7.4), similar to standard fatty acids, but with altered membrane permeability kinetics.

Bioisosteric Applications & Logic

The

Diagram 1: Bioisosteric Relationships and Property Shifts

The following diagram illustrates how 4,4-difluoro-3-methylbutanoic acid sits within the bioisosteric landscape, bridging lipophilicity and polarity.

Key Insight: The

Synthetic Accessibility & Stability

For researchers requiring this material, understanding the synthetic route is vital for assessing scalability and cost. While direct commercial sources exist, custom synthesis is often required for derivatives.

Stability Profile

-

HF Elimination: A potential concern with

-fluoro carbonyls is the elimination of HF to form -

Metabolic Stability: The C4-H bond in the

group is significantly stronger than a C-H bond in a methyl group (approx. 100 kcal/mol vs 105+ kcal/mol due to F effect), rendering it resistant to CYP450-mediated oxidation.

Diagram 2: Proposed Retrosynthetic Analysis

The most robust route utilizes the Reformatsky reaction, leveraging the commercially available 1,1-difluoroacetone equivalent or difluoroacetaldehyde derivatives.

Protocol Note: The Reformatsky route yields the 3-hydroxy intermediate. Subsequent deoxygenation (removal of the OH) is required to achieve the target 3-methyl structure. Alternatively, starting with 3-methyl-but-2-enoate and employing a radical difluoromethylation is a modern approach, though regioselectivity can be challenging [3].

Computational Methodologies

To validate these predictions in-house, the following computational workflow is recommended. This protocol ensures self-validating results by benchmarking against known standards (e.g., isovaleric acid).

Protocol 1: In Silico pKa and LogP Prediction

-

Conformational Search: Generate conformers using a force field (e.g., MMFF94) to account for the flexibility of the alkyl chain and the specific gauche effect induced by fluorine.

-

Geometry Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-31G(d,p) level.

-

Note: Include a solvation model (PCM or SMD) with water as the solvent.

-

-

pKa Calculation: Calculate the Free Energy (

) of the deprotonation reaction:-

Use a thermodynamic cycle with a reference acid (e.g., butanoic acid) to cancel systematic errors.

-

Equation:

.

-

-

LogP Calculation: Use atom-additive methods (XLogP3) for rapid screening, or COSMO-RS for high-accuracy solvation energy differences between water and octanol.

References

-

PubChem. (n.d.). 4,4-Difluoro-3-methylbutanoic acid (Compound).[3][4] National Library of Medicine. Retrieved from [Link]

-

Zafrani, Y., et al. (2017). The Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Lal, G. S., et al. (1999).[5] Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent): A new deoxofluorinating agent. Journal of Organic Chemistry. Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. PubChemLite - 4,4-difluoro-3-methylbutanoic acid (C5H8F2O2) [pubchemlite.lcsb.uni.lu]

- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

19F NMR Spectral Analysis of 4,4-Difluoro-3-methylbutanoic Acid

Executive Summary & Chemical Context[1][2][3][4]

In the landscape of modern drug discovery, the difluoromethyl (

This guide focuses on the 19F NMR characterization of 4,4-Difluoro-3-methylbutanoic acid , a molecule that presents a specific spectroscopic challenge: diastereotopicity . Due to the chiral center at the C3 position, the terminal fluorine atoms are magnetically non-equivalent. They do not appear as a simple doublet but as a complex second-order ABX system. This guide provides the theoretical framework, experimental protocols, and analytical logic required to interpret this spectrum with precision.

Target Molecule Profile[5]

-

IUPAC Name: 4,4-Difluoro-3-methylbutanoic acid

-

Formula:

-

Key Structural Feature: The C3 stereocenter renders the two fluorine atoms of the terminal

group diastereotopic (

Theoretical Framework: The Diastereotopic Challenge

In an achiral environment, a

The Spin System

The spin system for the fluorinated moiety is defined as ABMX , where:

-

A & B: The two diastereotopic Fluorine nuclei (

).[1] -

M: The geminal proton directly attached to C4 (

).[1] -

X: The vicinal proton at the chiral C3 center (

).[1]

Because the chemical shift difference between

Experimental Protocol

To ensure reproducible data that meets regulatory submission standards (e.g., IND filings), the following acquisition parameters are recommended.

Sample Preparation

-

Solvent Selection:

is standard, but Acetone--

Note: Hydrogen bonding solvents can significantly shift the

signal due to its H-bond donor capability.

-

-

Concentration: 10–20 mg in 0.6 mL solvent.

-

Internal Standard:

-

-Trifluorotoluene (

-

Trifluoroacetic acid (TFA,

-76.5 ppm): Common, but can interact with the analyte's carboxylic acid group, causing shift variations. Use a coaxial insert if using TFA.

-

-Trifluorotoluene (

Acquisition Parameters (400 MHz equivalent)

| Parameter | Setting | Rationale |

| Pulse Sequence | zg30 or zgflqn | Standard single pulse.[1] Use 30° flip angle for quantification. |

| Spectral Width (SW) | 200–300 ppm | Sufficient to cover -50 to -250 ppm range.[1] |

| O1P (Offset) | -120 ppm | Centers the excitation on the |

| Relaxation Delay (D1) | Fluorine | |

| Decoupling | Inverse Gated | Recommended for quantification to eliminate NOE enhancement while removing proton coupling. |

Spectral Analysis & Interpretation

The Coupling Tree Logic

The splitting pattern of the

Caption: Hierarchical splitting tree for a single diastereotopic fluorine atom in the CHF2 moiety.

Quantitative Data Summary

The following table summarizes the expected chemical shifts and coupling constants based on literature precedents for chiral difluoromethyl motifs.

| Parameter | Expected Value | Description |

| Chemical Shift ( | -115 to -130 ppm | Typical range for aliphatic |

| 280 – 300 Hz | Extremely large coupling.[1] Defines the "AB" quartet character. | |

| 53 – 56 Hz | Coupling to the proton on the same carbon (C4).[1] | |

| 15 – 25 Hz | Coupling to the proton on the chiral center (C3).[1] |

Detailed Multiplet Analysis[5]

-

The AB System: You will observe two distinct "clusters" of signals centered around -120 to -125 ppm. Because

(300 Hz) is large relative to the shift difference, the "inner" lines of the AB system will be significantly taller than the "outer" lines (roofing effect).[1] -

Proton Splitting: Each "leg" of the AB quartet is further split into a doublet by the geminal proton (

Hz) and again by the vicinal proton ( -

Verification Strategy: To confirm this assignment, acquire a

decoupled spectrum .-

Result: The complex "ddd" patterns will collapse into a clean, strong AB quartet (four lines total). This confirms that the complexity arises from proton coupling and not impurities.

-

Advanced Characterization Workflow

To fully validate the structure during drug development, a multi-stage workflow is required.

Caption: Validated workflow for characterizing diastereotopic fluorinated molecules.

Critical Quality Attributes (Impurities)

When synthesizing this molecule (e.g., via DAST fluorination of the corresponding aldehyde/ketone), common impurities include:

-

Monofluoro alkene: Resulting from elimination (

loss).[1] Look for signals around -100 to -120 ppm with vinylic coupling. -

Starting Material: Aldehyde/Ketone traces.

-

Defluorinated side products: Check 1H NMR for missing

patterns.

References

-

García-Pérez, D., et al. (2017).[2] 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives. Molecules, 22(11), 2003.[1][3]

-

Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[4] (Standard Text).

-

Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[5] (Chapter on Heteronuclear Coupling).

-

Rosen, B. R., et al. (2013). 19F NMR as a Robust Tool in Drug Discovery. Journal of Medicinal Chemistry.

-

Sigma-Aldrich. Certified Reference Materials for 19F NMR. (Data on Internal Standards).

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sioc.cas.cn [sioc.cas.cn]

Methodological & Application

Synthesis of 4,4-Difluoro-3-methylbutanoic acid

Application Note: Scalable Synthesis of 4,4-Difluoro-3-methylbutanoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4,4-Difluoro-3-methylbutanoic acid , a critical fluorinated building block used in the development of peptide therapeutics (e.g., complement inhibitors, Dll3-binding peptides) and agrochemicals. The difluoromethyl (

The synthesis strategy employs a convergent Copper-Catalyzed Conjugate Addition of a methyl nucleophile to an

Retrosynthetic Analysis

The target molecule is disconnected at the C3-Methyl bond and the ester linkage. The most logical precursor is Ethyl 4,4-difluorocrotonate (also known as Ethyl 4,4-difluorobut-2-enoate), which can be synthesized via a Horner-Wadsworth-Emmons (HWE) reaction if not purchased directly.

Figure 1: Retrosynthetic strategy for 4,4-Difluoro-3-methylbutanoic acid via conjugate addition.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Optional)

If Ethyl 4,4-difluorocrotonate is not sourced commercially.

Reaction: Horner-Wadsworth-Emmons Olefination

Equation:

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel under nitrogen atmosphere.

-

Deprotonation: Charge NaH (60% in oil, 1.1 equiv) and wash with dry hexanes. Suspend in anhydrous THF (0.5 M). Cool to 0°C.

-

Phosphonate Addition: Add Triethyl phosphonoacetate (1.1 equiv) dropwise. Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear.

-

Aldehyde Addition: Add Difluoroacetaldehyde ethyl hemiacetal (1.0 equiv) dropwise. (Note: The hemiacetal dissociates in situ or can be cracked prior to use).

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (10% EtOAc/Hexanes).

-

Workup: Quench with saturated

. Extract with -

Purification: Distillation under reduced pressure yields Ethyl 4,4-difluorocrotonate as a colorless oil.

Phase 2: Copper-Catalyzed Conjugate Addition (Key Step)

Objective: Install the C3-methyl group with high regioselectivity.

Reaction:

Reagents Table:

| Reagent | Equiv. | Role | Critical Parameter |

|---|---|---|---|

| Ethyl 4,4-difluorocrotonate | 1.0 | Substrate | Purity >95% |

| Methylmagnesium Bromide (3.0M) | 1.5 | Nucleophile | Titrate before use |

| Copper(I) Iodide (CuI) | 0.1 | Catalyst | Purified/White solid |

| Chlorotrimethylsilane (TMSCl) | 2.0 | Activator/Trap | Freshly distilled |

| THF (Anhydrous) | Solvent | Medium | Water <50 ppm |

Protocol:

-

Catalyst Preparation: In a flame-dried 3-neck flask under Argon, charge CuI (10 mol%) and anhydrous THF (10 mL/g substrate). Cool to -78°C (Dry ice/Acetone bath).

-

Nucleophile Formation: Add MeMgBr (1.5 equiv) dropwise to the CuI suspension. Stir for 15 min at -78°C to form the organocuprate species.

-

Additive: Add TMSCl (2.0 equiv) dropwise. Note: TMSCl accelerates the 1,4-addition and traps the intermediate enolate, preventing side reactions.

-

Substrate Addition: Dissolve Ethyl 4,4-difluorocrotonate (1.0 equiv) in THF and add dropwise over 30 min, maintaining internal temperature below -70°C.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

-

Quench: Pour the reaction mixture into a vigorously stirred saturated solution of

(200 mL) containing -

Extraction: Extract with

(3x). Wash organics with 1N HCl, -

Purification: Flash Column Chromatography (Silica Gel, 0-10% EtOAc/Hexanes).

-

Yield Expectation: 75-85%.

-

Product:Ethyl 4,4-difluoro-3-methylbutanoate .

-

Phase 3: Saponification to Free Acid

Reaction:

-

Dissolution: Dissolve the ester (1.0 equiv) in a mixture of THF:MeOH:Water (3:1:1, 0.2 M).

-

Base Addition: Add LiOH

(2.5 equiv) in one portion. -

Reaction: Stir at RT for 4-6 hours. Monitor by TLC (disappearance of ester).

-

Workup:

-

Concentrate under reduced pressure to remove THF/MeOH.

-

Dilute the aqueous residue with water. Wash with

(1x) to remove non-polar impurities. -

Acidification: Cool the aqueous phase to 0°C and acidify to pH 2 using 1N HCl.

-

Extraction: Extract the cloudy acidic mixture with EtOAc (3x).

-

-

Isolation: Dry combined EtOAc layers over

, filter, and concentrate in vacuo. -

Final Product: 4,4-Difluoro-3-methylbutanoic acid is obtained as a pale yellow oil or low-melting solid.

Process Workflow & Logic

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization (Expected Data)

-

NMR (400 MHz,

- 11.0 (br s, 1H, COOH )

-

5.80 (td,

- 2.60-2.45 (m, 1H, CH -CH3)

-

2.40 (dd,

-

2.25 (dd,

-

1.15 (d,

-

NMR (376 MHz,

- -125.0 to -130.0 (ddd, diastereotopic fluorines if chiral, or complex multiplet).

-

Mass Spectrometry (ESI-):

-

Calculated Mass (

): 138.11 Da. -

Observed:

= 137.1.

-

Critical Process Parameters (CPPs) & Safety

-

Temperature Control (Step 2): Maintaining -78°C during the addition of the Grignard reagent is critical. Higher temperatures favor 1,2-addition (attack at the carbonyl), leading to the tertiary alcohol impurity.

-

Anhydrous Conditions: Water destroys the organometallic reagent. All glassware must be oven-dried.

-

Fluorine Safety: While the difluoromethyl group is stable, precursors like difluoroacetaldehyde ethyl hemiacetal can release HF if exposed to strong acids improperly. Handle in a fume hood.

-

Copper Removal: Residual copper can chelate to the final acid. The

wash is mandatory to sequester copper species.

References

-

Compound Utility

-

Synthetic Methodology (Michael Addition)

-

Precursor Synthesis

-

Synthesis of fluorinated materials in microreactors: (E)-ethyl 4,4-difluorocrotonate.J. Fluorine Chem.2010 .[5]

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]

- 5. US20250034210A1 - Dll3 targeting peptides and constructs thereof - Google Patents [patents.google.com]

4,4-Difluoro-3-methylbutanoic acid synthesis from ethyl 4,4-difluoroacetoacetate

This application note details the synthesis of 4,4-Difluoro-3-methylbutanoic acid starting from ethyl 4,4-difluoroacetoacetate . This protocol is designed for medicinal chemists and process development scientists requiring high-purity fluorinated building blocks, often used as bioisosteres for leucine or precursors in GABA analog development.

Application Note: Synthesis of 4,4-Difluoro-3-methylbutanoic Acid

Executive Summary & Retrosynthetic Analysis

The target molecule, 4,4-difluoro-3-methylbutanoic acid , features a gem-difluoro motif adjacent to a chiral center. The strategic challenge lies in introducing the C3-methyl group while preserving the base-sensitive difluoromethyl (

Direct

The Validated Pathway:

-

Nucleophilic Addition: Selective addition of a methyl group to the C3 ketone using a Grignard reagent (via a dianion intermediate).

-

Dehydration: Elimination of the tertiary alcohol to form the

-unsaturated ester. -

Hydrogenation: Catalytic reduction of the alkene.

-

Saponification: Controlled hydrolysis to the final acid.

Reaction Pathway Visualization

The following diagram illustrates the critical chemical transformations and the logic flow.

Figure 1: Step-wise synthetic route from the

Detailed Experimental Protocol

Step 1: Grignard Addition (Methylation)

Objective: Convert the C3-ketone to a tertiary alcohol.[1]

Critical Mechanism: The first equivalent of Grignard acts as a base, deprotonating the acidic

-

Reagents:

-

Ethyl 4,4-difluoroacetoacetate (10.0 g, 60.2 mmol)

-

Methylmagnesium bromide (3.0 M in Et2O, 44.0 mL, 132 mmol, 2.2 equiv)

-

Anhydrous THF (100 mL)

-

Saturated

solution

-

-

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

inlet. -

Solvation: Charge the flask with Ethyl 4,4-difluoroacetoacetate and anhydrous THF. Cool to -78°C (dry ice/acetone bath).

-

Addition: Add MeMgBr dropwise over 45 minutes. Note: Massive precipitation of the magnesium enolate will occur. Ensure vigorous stirring.

-

Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (stain with PMA; SM should disappear).

-

Quench: Carefully quench with saturated

(50 mL) at 0°C. -

Workup: Extract with

(3 x 50 mL). Wash combined organics with brine, dry over -

Result: Crude oil containing Ethyl 4,4-difluoro-3-hydroxy-3-methylbutanoate. Proceed directly to dehydration.

-

Step 2: Dehydration to the Enoate

Objective: Eliminate water to form the conjugated alkene.

-

Reagents:

-

Crude alcohol from Step 1

-

Thionyl chloride (

, 1.2 equiv) -

Pyridine (2.5 equiv)

-

DCM (Dichloromethane)

-

-

Protocol:

-

Dissolve the crude alcohol in DCM (100 mL) and pyridine (12 mL). Cool to 0°C.[2]

-

Add

dropwise. Stir at RT for 3 hours. -

Workup: Pour into ice water. Extract with DCM.[3] Wash with 1M HCl (to remove pyridine), then Sat.

. -

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

-

Product: Ethyl 4,4-difluoro-3-methylbut-2-enoate (Clear oil).

-

Yield Expectation: 65-75% over 2 steps.

-

Step 3: Hydrogenation

Objective: Reduce the alkene to the alkane skeleton.

-

Protocol:

Step 4: Saponification

Objective: Hydrolyze the ester to the free acid without defluorination.

-

Protocol:

Key Data & Specifications

| Parameter | Specification / Result | Notes |

| Target CAS | 113734-74-6 (Generic) | Derivatives often proprietary. |

| SM CAS | 352-24-9 | Ethyl 4,4-difluoroacetoacetate.[5] |

| Overall Yield | 45 - 55% | Based on 4-step sequence. |

| Appearance | Colorless viscous oil | Low melting solid if highly pure. |

| 1H NMR (Diagnostic) | ||

| 19F NMR | Distinct doublet of doublets. |

Mechanistic Insight: The "Dianion" Strategy

The success of this protocol relies on the behavior of

Figure 2: The dianion mechanism prevents consumption of the Grignard reagent by the ester moiety, ensuring regiospecificity at the ketone.

Why this works:

-

The first mole of MeMgBr forms the magnesium enolate. The negative charge is delocalized, reducing the electrophilicity of the ester carbonyl.

-

The ketone carbonyl, although part of the enolate system, remains sufficiently electrophilic (especially with the electron-withdrawing

group) to accept the second mole of MeMgBr. -

The

group does not undergo

References

- Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.

-

Synthesis of Ethyl 4,4-Difluoroacetoacetate. Source: Semantic Scholar / Tian Xiao-pen (2012). Context: Validates the availability and handling of the fluorinated beta-keto ester. URL:[Link]

-

Grignard Reactions of

-Keto Esters. Source:Organic Syntheses, Coll. Vol. 3, p. 209 (1955); Vol. 26, p. 18 (1946). Context: Foundational protocol for converting acetoacetates to -

Ethyl 4,4-difluoro-3-methylbut-2-enoate (Intermediate Data). Source: PubChem CID 15930160. Context: Confirmation of the stable existence of the dehydrated intermediate. URL:[Link]

Sources

- 1. Solved: Ethyl acetate react with Grignard reagent methyl magnesium bromide form? [Chemistry] [gauthmath.com]

- 2. m.youtube.com [m.youtube.com]

- 3. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]

- 4. US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters - Google Patents [patents.google.com]

- 5. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Derivatization of 4,4-Difluoro-3-methylbutanoic Acid

Introduction: The Significance of 4,4-Difluoro-3-methylbutanoic Acid and the Rationale for Derivatization

4,4-Difluoro-3-methylbutanoic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This particular scaffold, with its gem-difluoro group adjacent to a chiral center, presents unique opportunities for creating novel therapeutics.

However, the inherent properties of carboxylic acids, such as high polarity and low volatility, often pose analytical challenges and can limit their utility in certain synthetic applications. Derivatization, the process of chemically modifying a compound to enhance its suitability for a specific application, is therefore a critical step in the analytical characterization and synthetic manipulation of 4,4-difluoro-3-methylbutanoic acid.

This guide provides detailed protocols and technical insights into the primary methods for derivatizing 4,4-difluoro-3-methylbutanoic acid. We will explore strategies for:

-

Esterification: To enhance volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and to create versatile synthetic intermediates.

-

Amide Coupling: To generate a diverse range of bioactive compounds and for applications in peptide synthesis.

-

Fluorescent Labeling: To improve detection sensitivity in High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Each section will delve into the mechanistic underpinnings of the chosen derivatization strategy, provide step-by-step protocols, and offer expert insights into critical experimental parameters.

I. Esterification for Enhanced Volatility and Synthetic Utility

Esterification is a cornerstone derivatization technique for carboxylic acids, converting the polar carboxyl group into a less polar and more volatile ester.[2] This is particularly crucial for GC-MS analysis, which requires analytes to be thermally stable and volatile.[3] Furthermore, ester derivatives of 4,4-difluoro-3-methylbutanoic acid can serve as key intermediates in further synthetic transformations.

A. Acid-Catalyzed Esterification (Fischer Esterification)

Fischer esterification is a classic and cost-effective method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[4][5] The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.[5]

Causality Behind Experimental Choices:

-

Excess Alcohol: Using the alcohol as the solvent or in large excess shifts the equilibrium towards the product side, maximizing the yield of the ester.

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]

-

Anhydrous Conditions: The presence of water can hydrolyze the ester product back to the carboxylic acid, hence the use of dry reagents and glassware is recommended.

dot

Caption: Workflow for Fischer Esterification.

Protocol 1: Fischer Esterification of 4,4-Difluoro-3-methylbutanoic Acid

| Parameter | Value | Notes |

| Reactants | ||

| 4,4-Difluoro-3-methylbutanoic acid | 1.0 eq | |

| Anhydrous Alcohol (e.g., Methanol) | 20-50 eq | Serves as both reactant and solvent. |

| Concentrated Sulfuric Acid | 0.1-0.2 eq | Catalyst. |

| Reaction Conditions | ||

| Temperature | Reflux | Typically 60-80°C. |

| Time | 2-4 hours | Monitor by TLC or GC-MS. |

| Work-up | ||

| Quenching Agent | Saturated NaHCO₃ solution | Neutralizes the acid catalyst. |

| Extraction Solvent | Diethyl ether or Ethyl acetate | |

| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ |

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4-difluoro-3-methylbutanoic acid.

-

Add a large excess of the anhydrous alcohol (e.g., methanol).

-

Carefully add the concentrated sulfuric acid dropwise while stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or by taking small aliquots for GC-MS analysis.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude ester can be purified by distillation or column chromatography if necessary.

B. Derivatization with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

For a rapid and simple derivatization for GC-MS analysis, N,N-dimethylformamide dimethyl acetal (DMF-DMA) is an effective reagent.[7][8] The reaction is often performed directly in the GC injection port, where the heat facilitates the formation of the methyl ester.[8]

Causality Behind Experimental Choices:

-

Reagent Reactivity: DMF-DMA is a powerful derivatizing agent that reacts readily with carboxylic acids.

-

In-situ Derivatization: The reaction can occur at the high temperatures of the GC injector, simplifying sample preparation.[8]

-

Byproducts: The byproducts of the reaction, dimethylformamide and methanol, are generally volatile and do not interfere with the analysis.

dot

Caption: Workflow for DMF-DMA Derivatization.

Protocol 2: Rapid Methylation with DMF-DMA for GC-MS Analysis

| Parameter | Value | Notes |

| Reactants | ||

| 4,4-Difluoro-3-methylbutanoic acid | 1.0 eq | In a suitable solvent (e.g., MTBE, ACN). |

| DMF-DMA | 2-5 eq | |

| Reaction Conditions | ||

| Temperature | GC Injector Temperature (e.g., 250°C) | |

| Time | < 1 minute | Reaction occurs upon injection.[9] |

Step-by-Step Methodology:

-

Prepare a solution of 4,4-difluoro-3-methylbutanoic acid in a suitable solvent such as methyl tert-butyl ether (MTBE) or acetonitrile.

-

In a GC vial, mix the acid solution with a solution of DMF-DMA.

-

Vortex the mixture briefly.

-

Inject an aliquot of the mixture directly into the GC-MS system. The high temperature of the injector will drive the derivatization to completion.

II. Amide Coupling for Synthesis of Bioactive Molecules

Amide bond formation is one of the most important reactions in medicinal chemistry, allowing for the coupling of carboxylic acids with amines to produce a vast array of compounds with potential biological activity.[10] The direct reaction between a carboxylic acid and an amine is generally unfavorable, requiring activation of the carboxylic acid.[6]

A. Carbodiimide-Mediated Amide Coupling

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents that activate the carboxylic acid to form a reactive O-acylisourea intermediate.[11] This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. The addition of 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress side reactions and reduce racemization at the adjacent chiral center.

Causality Behind Experimental Choices:

-

Activating Agent (EDC/DCC): These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by the amine.[6]

-

Additive (HOBt/NHS): These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions and racemization than the O-acylisourea itself.

-

Base (e.g., DIPEA, Et₃N): A non-nucleophilic base is often added to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used in that form.

dot

Caption: Workflow for Carbodiimide-Mediated Amide Coupling.

Protocol 3: EDC/HOBt Mediated Amide Coupling

| Parameter | Value | Notes |

| Reactants | ||

| 4,4-Difluoro-3-methylbutanoic acid | 1.0 eq | |

| Amine | 1.0-1.2 eq | |

| EDC | 1.1-1.5 eq | |

| HOBt | 1.0-1.2 eq | |

| DIPEA | 2.0-3.0 eq | |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF or DCM | |

| Temperature | 0°C to Room Temperature | |

| Time | 2-12 hours | Monitor by TLC or LC-MS. |

Step-by-Step Methodology:

-

Dissolve 4,4-difluoro-3-methylbutanoic acid, the amine, HOBt, and DIPEA in an anhydrous solvent (e.g., DMF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add EDC portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography on silica gel.

III. Fluorescent Labeling for Enhanced HPLC Detection

For the quantitative analysis of low concentrations of 4,4-difluoro-3-methylbutanoic acid, derivatization with a fluorescent tag can significantly enhance detection sensitivity in HPLC.[12] Coumarin derivatives, such as 3-bromoacetylcoumarin, are effective fluorescent labeling reagents for carboxylic acids.[12]

Causality Behind Experimental Choices:

-

Fluorophore: Coumarin derivatives are highly fluorescent, allowing for very low limits of detection.[12]

-

Reaction Mechanism: The derivatization proceeds via a nucleophilic substitution reaction where the carboxylate anion attacks the bromoacetyl group of the coumarin reagent.

-

Catalyst: A base, such as potassium carbonate, and a phase-transfer catalyst, like a crown ether, are often used to facilitate the reaction.

dot

Caption: Workflow for Fluorescent Labeling.

Protocol 4: Derivatization with 3-Bromoacetylcoumarin for HPLC-Fluorescence Detection

| Parameter | Value | Notes |

| Reactants | ||

| 4,4-Difluoro-3-methylbutanoic acid | 1.0 eq | In acetonitrile. |

| 3-Bromoacetylcoumarin | 1.5-2.0 eq | |

| Potassium Carbonate | 2.0-3.0 eq | Base. |

| 18-Crown-6 | 0.1-0.2 eq | Phase-transfer catalyst. |

| Reaction Conditions | ||

| Solvent | Acetonitrile | |

| Temperature | 60-80°C | |

| Time | 30-60 minutes |

Step-by-Step Methodology:

-

Prepare a stock solution of 4,4-difluoro-3-methylbutanoic acid in acetonitrile.

-

In a reaction vial, combine the acid solution, a solution of 3-bromoacetylcoumarin in acetonitrile, potassium carbonate, and 18-crown-6.

-

Seal the vial and heat the mixture at 60-80°C for 30-60 minutes.

-

Cool the reaction mixture to room temperature.

-

Filter the solution to remove any solids.

-

The resulting solution containing the fluorescently labeled derivative can be directly injected into the HPLC system for analysis.

Conclusion

The derivatization of 4,4-difluoro-3-methylbutanoic acid is a versatile and essential tool for both its analytical characterization and its application in synthetic chemistry. The choice of derivatization strategy should be guided by the specific goals of the experiment, whether it be enhancing volatility for GC-MS, creating novel amide analogs for biological screening, or improving detection sensitivity for trace analysis. The protocols provided herein offer robust and well-established methods for achieving these objectives, grounded in a clear understanding of the underlying chemical principles.

References

- Pobozy, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409-417.

- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023). Analytical Chemistry, 95(19), 7648-7655.

- Pobozy, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC.

- Derivatization of Perfluorocarboxylic Acids with N,N-Dimethylformamide Dimethylacetal Prior to GC–MS Analysis. ResearchGate.

- Carboxylic acid. Wikipedia.

- Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. (2020). Journal of Separation Science, 43(1), 198-215.

- Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization. Shimadzu Asia Pacific.

- Carboxylic Acids Important Reactions. Jack Westin.

- Reactions of Carboxylic Acids. (2019). Chemistry LibreTexts.

- New derivatization reaction of perfluorcarboxylic acids with N,N-dimethylformamide dialkylacetals. (2021). Analytik NEWS.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.

- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses.

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv.

- Fischer Esterification Lab Manual. MIT OpenCourseWare.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. d-nb.info [d-nb.info]

- 3. shimadzu.com.sg [shimadzu.com.sg]

- 4. jackwestin.com [jackwestin.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. analytik.news [analytik.news]

- 9. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amide Coupling Reactions with 4,4-Difluoro-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Moieties in Modern Drug Discovery

The incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. The 4,4-difluoro-3-methylbutanoic acid scaffold, in particular, offers a valuable building block for introducing a difluoromethyl group adjacent to a chiral center, a motif of growing interest for creating novel therapeutics with enhanced properties.

However, the very features that make this scaffold attractive also present distinct challenges in its synthetic manipulation, especially in the context of one of the most fundamental reactions in drug discovery: amide bond formation.[1] This guide provides a detailed technical overview of the key considerations, mechanistic principles, and practical protocols for the successful amide coupling of 4,4-Difluoro-3-methylbutanoic acid.

The Challenge: Overcoming Steric and Electronic Hurdles

The successful acylation of an amine with 4,4-Difluoro-3-methylbutanoic acid is complicated by a confluence of steric and electronic factors:

-

Steric Hindrance: The methyl group at the β-position (C3) relative to the carboxyl group introduces significant steric bulk around the reaction center. This can impede the approach of both the activating agent and the incoming amine nucleophile, slowing down the reaction rate and potentially leading to incomplete conversions.[2]

-

Electronic Effects: The two fluorine atoms at the C4 position are strongly electron-withdrawing. This inductive effect decreases the nucleophilicity of the carboxylate, making its activation more difficult compared to non-fluorinated analogs.

These challenges necessitate a careful selection of coupling reagents and reaction conditions to achieve high yields and purity. Standard methods that are effective for simple carboxylic acids may prove sluggish or ineffective for this substrate.[3]

Strategic Approaches to Amide Bond Formation

Two primary strategies are recommended for the amide coupling of 4,4-Difluoro-3-methylbutanoic acid: the use of potent uronium/aminium salt-based coupling reagents and the in-situ formation of acyl fluorides.

Uronium/Aminium Salt-Based Coupling: The Power of HATU

For sterically hindered and electronically deactivated carboxylic acids, uronium or aminium salt-based coupling reagents are often the first choice. Among these, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective due to its high reactivity and ability to suppress racemization.[4]

Mechanism of Action:

The reaction proceeds through the formation of a highly reactive OAt-active ester. A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate then attacks HATU to form the active ester, which is subsequently attacked by the amine to yield the desired amide.[4]

Caption: Mechanism of HATU-mediated amide coupling.

Acyl Fluoride-Mediated Coupling: A Robust Alternative for Hindered Systems

When even potent uronium reagents fail to provide satisfactory results, converting the carboxylic acid to its corresponding acyl fluoride is an excellent strategy.[3] Acyl fluorides are more stable than acyl chlorides but are still highly reactive towards amines, especially at slightly elevated temperatures. This method is particularly effective for overcoming severe steric hindrance.[3][5] A convenient way to generate the acyl fluoride in situ is by using a reagent like BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) .

Mechanism of Action:

BTFFH, in the presence of a base like DIPEA, converts the carboxylic acid into a highly reactive acyl fluoride intermediate. This intermediate is then readily attacked by the amine to form the amide bond.

Caption: Experimental workflow for BTFFH-mediated amide coupling.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical and should be guided by the specific amine being used and the scale of the reaction.

| Reagent Class | Example(s) | Pros | Cons | Recommended for 4,4-Difluoro-3-methylbutanoic acid? |

| Carbodiimides | EDC/HOBt, DCC | Inexpensive, readily available. EDC byproducts are water-soluble.[4] | Can be less effective for sterically hindered substrates. Risk of racemization. | Use with caution. May require elevated temperatures and longer reaction times. A good starting point for less hindered amines. |

| Uronium/Aminium Salts | HATU, HBTU | High reactivity, fast reaction times, low racemization rates.[4] | More expensive. Byproducts can sometimes complicate purification. | Highly Recommended. HATU is an excellent first choice, especially for valuable or sterically demanding amines. |

| Phosphonium Salts | PyBOP, PyAOP | Similar reactivity to uronium salts. Does not react with the free amino group, allowing for equimolar stoichiometry.[6] | Can be more expensive than carbodiimides. | Recommended. A good alternative to HATU. |

| Acyl Fluoride Forming | BTFFH, Deoxo-Fluor | Excellent for extremely hindered couplings.[3] Acyl fluoride intermediate is relatively stable.[] | Reagents can be expensive and moisture-sensitive. May require elevated temperatures.[5] | Recommended for difficult cases. The go-to method when other reagents fail. |

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.